TLX agonist 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

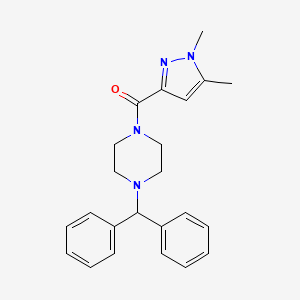

(4-benzhydrylpiperazin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGJAUSSGPIZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of TLX Agonism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Tailless Receptor (TLX) agonists. TLX, also known as NR2E1, is an orphan nuclear receptor that plays a pivotal role in the regulation of neural stem cell (NSC) proliferation and differentiation, making it a compelling target for therapeutic development in neurodegenerative diseases and oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TLX signaling, its molecular targets, and the experimental methodologies used to investigate its function.

Introduction to TLX: The Master Regulator of Neural Stem Cells

The orphan nuclear receptor TLX is a critical transcription factor predominantly expressed in the neurogenic regions of the forebrain and retina.[1] It is essential for maintaining the self-renewal and undifferentiated state of neural stem cells.[1] TLX can function as both a transcriptional repressor and an activator, thereby modulating a complex network of genes that control cell cycle progression, differentiation, and migration.[2][3] The dysregulation of TLX has been implicated in the pathogenesis of neurological disorders and various cancers, highlighting the therapeutic potential of modulating its activity with small molecule agonists.[2]

The Dual Modality of TLX: Transcriptional Repression and Activation

TLX primarily exerts its influence by directly binding to a consensus DNA motif (5′-AAGTCA-3′) in the promoter regions of its target genes. Its function as a transcriptional repressor is mediated through the recruitment of corepressor complexes, including Lysine-Specific Demethylase 1 (LSD1) and histone deacetylases (HDACs). This leads to chromatin condensation and the silencing of genes that promote differentiation and cell cycle arrest. Conversely, upon agonist binding, TLX can undergo a conformational change that facilitates the recruitment of coactivators, leading to the transcriptional activation of genes that promote NSC proliferation and self-renewal.

Key Signaling Pathways Modulated by TLX

TLX activity is intricately linked to several key signaling pathways that govern NSC fate:

-

p53 Signaling Pathway: TLX directly represses the expression of critical cell cycle inhibitors such as p21 (CDKN1A) and the tumor suppressor PTEN. This repression is crucial for overcoming cell cycle arrest and promoting the proliferation of NSCs. The regulation of p21 by TLX occurs in a p53-dependent manner.

-

Wnt/β-catenin Signaling Pathway: TLX can activate the Wnt/β-catenin signaling pathway by directly upregulating the expression of Wnt7a. This activation is essential for stimulating NSC proliferation and self-renewal.

-

BMP-SMAD Signaling Pathway: TLX modulates the timing of astrogenesis by directly repressing the expression of Bone Morphogenetic Protein 4 (Bmp4), a key component of the BMP-SMAD signaling pathway.

Quantitative Analysis of TLX Agonist Activity

The development of synthetic and the discovery of endogenous TLX agonists have enabled the quantitative assessment of their potency and binding affinity. The following table summarizes the pharmacological data for key TLX agonists.

| Agonist | Type | EC50 | Kd | Assay Method(s) |

| ccrp2 (TLX agonist 1) | Synthetic Modulator | 1 µM | 650 nM | Luciferase Reporter Assay, Direct Binding Assay |

| Oleic Acid | Endogenous Ligand | Not Reported | 7.3 µM | Biolayer Interferometry (BLI) |

| Compound 23 | Synthetic Agonist | Nanomolar Potency | Not Reported | Gal4-Hybrid Reporter Gene Assay |

| Compound 31 (TLX agonist 2) | Synthetic Agonist | 0.1 µM | 0.16 µM | Gal4-Hybrid Reporter Gene Assay, Isothermal Titration Calorimetry (ITC) |

| Compound 34 | Synthetic Agonist | Nanomolar Potency | Not Reported | Gal4-Hybrid Reporter Gene Assay, Isothermal Titration Calorimetry (ITC) |

| BMS453 | Synthetic Retinoid | Not Reported | Not Reported | Reporter Gene Assay |

Visualizing the TLX Agonist Mechanism of Action

To elucidate the complex signaling networks and experimental workflows associated with TLX agonist function, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for TLX

This protocol is adapted for transcription factor analysis in neural stem cells.

1. Cell Culture and Crosslinking:

-

Culture neural stem cells to approximately 80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

2. Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS and scrape them into a conical tube.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Shear the chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be determined empirically.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-TLX antibody.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. DNA Purification and Library Preparation:

-

Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for the sequencing platform to be used.

5. Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the prepared library.

-

Align the sequencing reads to the reference genome.

-

Use a peak-calling algorithm to identify genomic regions enriched for TLX binding.

RNA Sequencing (RNA-Seq) for Gene Expression Analysis in NSCs

This protocol outlines the general steps for analyzing differential gene expression in neural stem cells following TLX agonist treatment.

1. RNA Extraction:

-

Treat neural stem cells with the TLX agonist or vehicle control for the desired time.

-

Harvest the cells and extract total RNA using a commercial kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

2. Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library using PCR.

3. Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality bases.

-

Align the trimmed reads to the reference genome or transcriptome.

-

Quantify gene expression levels by counting the number of reads mapping to each gene.

-

Perform differential expression analysis to identify genes that are significantly up- or downregulated upon TLX agonist treatment.

Luciferase Reporter Assay for TLX Activity

This assay is used to measure the transcriptional activity of TLX in response to agonist treatment.

1. Plasmid Constructs:

-

A reporter plasmid containing a luciferase gene downstream of a promoter with TLX binding sites (e.g., a synthetic promoter with multiple copies of the 5'-AAGTCA-3' motif or the promoter of a known TLX target gene).

-

An expression plasmid for TLX.

-

A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization.

2. Cell Transfection and Treatment:

-

Co-transfect the reporter, expression, and control plasmids into a suitable cell line (e.g., HEK293T).

-

After 24 hours, treat the transfected cells with the TLX agonist at various concentrations.

-

Incubate the cells for an additional 16-24 hours.

3. Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity in response to the agonist treatment compared to the vehicle control.

Conclusion

The orphan nuclear receptor TLX represents a significant therapeutic target, and the development of potent and specific agonists is a promising avenue for the treatment of a range of neurological and oncological conditions. A thorough understanding of the intricate mechanisms of TLX action, facilitated by the quantitative and methodological approaches detailed in this guide, is paramount for the successful translation of these findings into novel clinical interventions. This document provides a foundational resource for researchers dedicated to unraveling the complexities of TLX biology and harnessing its therapeutic potential.

References

The TLX Nuclear Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor TLX (NR2E1) is a critical transcriptional regulator with multifaceted functions in the central nervous system and beyond. Primarily recognized for its indispensable role in neural stem cell (NSC) self-renewal and neurogenesis, emerging evidence has implicated TLX in gliogenesis, and various pathologies, including cancer.[1][2] Operating as a transcriptional repressor and, in some contexts, an activator, TLX modulates a complex network of target genes and signaling pathways.[2][3] This document provides an in-depth technical overview of the core functions of TLX, its associated signaling pathways, and detailed protocols for its experimental investigation.

Core Functions of the TLX Nuclear Receptor

TLX is a master regulator of gene expression, predominantly in the neurogenic regions of the forebrain and retina.[1] Its functions are crucial for both development and adult tissue homeostasis.

Neurogenesis and Neural Stem Cell Maintenance

TLX is essential for maintaining the undifferentiated, proliferative state of neural stem cells. It achieves this by repressing the transcription of cell cycle inhibitors, such as p21/CDKN1A, and the tumor suppressor PTEN. The deletion of TLX leads to a significant reduction in NSC proliferation and impairs adult neurogenesis. TLX expression is a hallmark of adult neural stem cells, and its presence is vital for their self-renewal capacity.

Gliogenesis

Beyond its role in neurogenesis, TLX also influences gliogenesis, the process of generating glial cells. TLX has been shown to decrease gliogenesis by repressing the expression of genes that promote glial differentiation, such as Bmp4. This function highlights TLX's role in balancing the generation of neurons and glia from neural stem cell populations.

Role in Cancer

Dysregulation of TLX expression has been linked to several types of cancer, particularly brain tumors like glioblastoma. Elevated TLX expression is often correlated with higher-grade gliomas and is thought to contribute to tumorigenesis by promoting the proliferation and self-renewal of cancer stem cells. In prostate cancer, TLX has been shown to promote tumorigenesis by suppressing oncogene-induced senescence. Furthermore, TLX has been identified as a mediator of growth and invasion in triple-negative breast cancer. Its ability to drive angiogenesis, as seen in the developing retina, may also contribute to tumor growth by promoting the formation of new blood vessels.

TLX Signaling Pathways

TLX exerts its influence through the modulation of key signaling pathways that govern cell proliferation, differentiation, and survival.

Wnt/β-catenin Signaling Pathway

TLX can activate the Wnt/β-catenin signaling pathway, which is a critical regulator of neural stem cell proliferation. TLX directly binds to the promoter of Wnt7a and activates its expression. The secreted Wnt7a protein then binds to Frizzled receptors on the cell surface, initiating a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of genes involved in cell cycle progression and NSC self-renewal.

BMP-SMAD Signaling Pathway

TLX plays a role in timing astrogenesis by modulating the Bone Morphogenetic Protein (BMP) signaling pathway. TLX directly binds to the enhancer region of Bmp4 to suppress its expression in NSCs. BMPs are members of the TGF-β superfamily that signal through SMAD transcription factors. When BMP4 is expressed, it binds to BMP receptors (BMPR), leading to the phosphorylation of SMAD1/5/8. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in astrocytic differentiation. By repressing Bmp4, TLX inhibits this pathway, thereby preventing premature differentiation of NSCs into astrocytes.

Quantitative Data Summary

Table 1: TLX Expression Across Various Tissues

| Tissue | Relative Expression Level | Reference |

| Brain | High | |

| Cerebellum | Detectable | |

| Adrenal Gland | Detectable | |

| Testis | Detectable | |

| Placenta | Detectable | |

| Bone Marrow | Detectable | |

| Prostate | Detectable | |

| Breast | Inversely correlated with ERα expression |

Table 2: Key Transcriptional Targets of TLX

| Target Gene | Function | Effect of TLX Binding | Reference |

| Repressed Targets | |||

| p21 (CDKN1A) | Cell cycle inhibitor | Repression | |

| PTEN | Tumor suppressor | Repression | |

| Bmp4 | Promotes astrogenesis | Repression | |

| Pax2 | Transcription factor in development | Repression | |

| Gfap | Glial fibrillary acidic protein | Repression | |

| S100β | Calcium-binding protein | Repression | |

| Aqp4 | Aquaporin-4 | Repression | |

| Plce1 | Phospholipase C epsilon 1 | Repression | |

| microRNA-9 | MicroRNA | Repression | |

| microRNA-137 | MicroRNA | Repression | |

| Activated Targets | |||

| Wnt7a | Signaling molecule in neurogenesis | Activation | |

| Sirt1 | NAD-dependent deacetylase | Activation | |

| Mash1 (Ascl1) | Transcription factor in neurogenesis | Activation | |

| Oct-3/4 (Pou5f1) | Pluripotency factor | Activation | |

| MMP-2 | Matrix metalloproteinase-2 | Activation | |

| VEGF | Vascular endothelial growth factor | Activation |

Note: The effect of TLX on target gene expression can be cell-type and context-dependent.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for TLX

This protocol is designed to identify the genomic regions where TLX binds.

Materials:

-

Cells expressing TLX

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-TLX antibody (ChIP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Procedure:

-

Cross-linking:

-

To cultured cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Sonicate the lysate to shear chromatin to an average size of 200-1000 bp. Optimal sonication conditions should be determined empirically.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

-

Add the anti-TLX antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Use an isotype control IgG as a negative control.

-

-

Immune Complex Capture:

-

Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

-

Washes:

-

Pellet the beads and wash sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads using elution buffer.

-

Reverse the cross-links by incubating at 65°C for at least 4 hours or overnight.

-

-

DNA Purification:

-

Treat the eluate with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol:chloroform extraction.

-

-

Analysis:

-

Quantify the purified DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-seq.

-

Luciferase Reporter Assay for TLX Transcriptional Activity

This assay measures the ability of TLX to regulate the transcription of a target gene.

Materials:

-

Mammalian cell line

-

Luciferase reporter vector containing the promoter of a TLX target gene

-

TLX expression vector or siRNA targeting TLX

-

Control vector (e.g., empty vector)

-

Transfection reagent

-

Dual-luciferase reporter assay system (e.g., Firefly and Renilla luciferase)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the luciferase reporter construct, a TLX expression vector (or siRNA), and a Renilla luciferase control vector using a suitable transfection reagent.

-

Include appropriate controls, such as a promoterless luciferase vector and an empty expression vector.

-

-

Incubation and Treatment:

-

Incubate the cells for 24-48 hours post-transfection to allow for gene expression.

-

If applicable, treat the cells with any compounds of interest.

-

-

Cell Lysis:

-

Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

-

Luminescence Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Add the Stop & Glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Compare the normalized luciferase activity between experimental and control groups to determine the effect of TLX on the target promoter.

-

Co-immunoprecipitation (Co-IP) for TLX Protein Interactions

This protocol is used to identify proteins that interact with TLX in vivo.

Materials:

-

Cells expressing TLX

-

Non-denaturing lysis buffer (e.g., IP lysis buffer with protease inhibitors)

-

Anti-TLX antibody (IP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Harvest cells and lyse them in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Incubate on ice with gentle agitation.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-TLX antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Use an isotype control IgG as a negative control.

-

-

Immune Complex Capture:

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.

-

-

Washes:

-

Pellet the beads and wash several times with wash buffer to remove unbound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the suspected interacting protein.

-

Alternatively, for unbiased identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.

-

Conclusion

The TLX nuclear receptor is a pivotal regulator of neural stem cell biology and has significant implications for both development and disease. Its function as a transcriptional switch, controlling key signaling pathways and a diverse array of target genes, underscores its importance. The experimental protocols detailed herein provide a foundation for researchers and drug development professionals to further investigate the complex roles of TLX and explore its potential as a therapeutic target.

References

- 1. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of TLX Agonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The orphan nuclear receptor TLX (tailless homolog, NR2E1) has emerged as a critical regulator of neural stem cell (NSC) proliferation and self-renewal, making it a promising therapeutic target for neurodegenerative diseases and brain cancer.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a key small molecule modulator, TLX agonist 1 (also known as ccrp2), and its more potent, structurally optimized successors.

Discovery of this compound (ccrp2)

This compound (ccrp2) was identified through screening of chemical libraries for compounds that modulate TLX activity.[1] This compound, with the chemical name (4-benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, demonstrated the ability to potentiate the transcriptional repressive activity of TLX.[2][3][4]

Subsequent drug discovery efforts, employing fragment-based screening and rational drug design, led to the development of more potent and selective TLX agonists. A key publication in the Journal of Medicinal Chemistry in 2024 detailed the systematic optimization of a novel agonist scaffold, resulting in compounds with nanomolar potency and favorable pharmacological profiles.

Chemical Synthesis

The synthesis of this compound (ccrp2) and its more advanced analogs involves multi-step organic synthesis protocols. Below are the detailed methodologies for the preparation of key compounds.

Synthesis of this compound (ccrp2)

Scheme 1: Synthesis of (4-benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (this compound/ccrp2)

Caption: Synthesis of this compound (ccrp2).

Protocol:

-

Activation of the Carboxylic Acid: To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add 1-benzhydrylpiperazine (1 equivalent) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Synthesis of Optimized TLX Agonists

The synthesis of the more potent agonists, such as compounds 23 , 31 , and 34 , involves a modular approach, typically centered around amide bond formation.

Scheme 2: General Synthetic Route for Optimized Agonists

Caption: General synthetic route for optimized TLX agonists.

Detailed Protocol for Compound 31: N-(3-((1,5-dimethyl-1H-pyrazole-3-carbonyl)amino)-5-(trifluoromethyl)phenyl)quinoline-4-carboxamide

-

Synthesis of the Amine Intermediate: Synthesize N-(3-amino-5-(trifluoromethyl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide via amide coupling of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 5-(trifluoromethyl)benzene-1,3-diamine using a suitable coupling agent.

-

Final Amide Coupling: To a solution of quinoline-4-carboxylic acid (1 equivalent) in a suitable solvent, add thionyl chloride (SOCl2) and reflux to form the acyl chloride. After cooling, add the amine intermediate from the previous step and stir at room temperature overnight.

-

Purification: Purify the resulting product by column chromatography to yield compound 31 .

Quantitative Data

The following tables summarize the key quantitative data for this compound (ccrp2) and the optimized agonists.

Table 1: Potency and Binding Affinity of TLX Agonists

| Compound | EC50 (µM) | Kd (µM) | Reference |

| This compound (ccrp2) | 1.0 | 0.650 | |

| Compound 23 | 0.09 ± 0.02 | 0.16 | |

| Compound 31 | 0.09 ± 0.02 | 0.16 | |

| Compound 34 | 0.06 ± 0.01 | 0.06 |

Table 2: Physicochemical Properties of Optimized TLX Agonists

| Compound | Molecular Weight ( g/mol ) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) | Reference |

| Compound 23 | 432.83 | 4.30 | 0.35 | 4.10 | |

| Compound 31 | 493.45 | 4.22 | 0.32 | 4.18 | |

| Compound 34 | 508.93 | 4.54 | 0.31 | 3.86 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the TLX agonists are provided below.

Gal4 Hybrid Reporter Gene Assay

This assay is used to quantify the agonist activity of compounds on TLX-mediated transcriptional repression.

Caption: Workflow for the Gal4 hybrid reporter gene assay.

Protocol:

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed cells in 96-well plates. Co-transfect the cells with a plasmid encoding the Gal4 DNA-binding domain fused to the TLX ligand-binding domain (Gal4-TLX-LBD), a luciferase reporter plasmid containing Gal4 upstream activating sequences, and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compounds.

-

Luciferase Assay: After 16-24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Agonist activity is observed as a decrease in the normalized luciferase signal, from which EC50 values can be calculated.

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Assay

This assay is employed to study the effect of the agonists on TLX dimerization.

Protocol:

-

Protein Labeling: Label purified TLX ligand-binding domain (LBD) with a donor fluorophore (e.g., terbium cryptate) and a potential binding partner (e.g., RXRα LBD) with an acceptor fluorophore (e.g., d2).

-

Assay Setup: In a microplate, mix the labeled proteins with the test compounds at various concentrations in an appropriate assay buffer.

-

Incubation: Incubate the mixture at room temperature to allow for protein-protein interaction and ligand binding.

-

Signal Detection: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection, with excitation at 337 nm and emission at both 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot it against the compound concentration to determine the effect on dimerization.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between the TLX agonists and the TLX LBD.

Protocol:

-

Sample Preparation: Prepare a solution of the purified TLX LBD in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the TLX agonist in the same buffer.

-

ITC Experiment: Load the TLX LBD solution into the sample cell of the ITC instrument and the agonist solution into the injection syringe. Perform a series of injections of the agonist into the LBD solution while monitoring the heat change.

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, and ΔH).

TLX Signaling Pathway

TLX functions primarily as a transcriptional repressor, regulating the expression of genes involved in the cell cycle, neurogenesis, and apoptosis. Its activity is modulated by a complex network of signaling pathways.

Caption: Overview of the TLX signaling pathway.

TLX exerts its effects by:

-

Activating the Wnt/β-catenin signaling pathway , which is crucial for NSC proliferation and self-renewal.

-

Repressing the p53 signaling pathway , thereby inhibiting apoptosis and promoting cell survival.

-

Modulating the BMP-SMAD signaling pathway , which plays a role in the timing of astrogenesis.

The development of potent and selective TLX agonists like compound 1 and its successors provides valuable chemical tools to further elucidate the complex biology of TLX and to explore its therapeutic potential.

References

- 1. oaepublish.com [oaepublish.com]

- 2. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLX—Its Emerging Role for Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Tailless Homologue Receptor (TLX) Agonist Chemical Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orphan Nuclear Receptor TLX: A Linchpin in Neural Stem Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor TLX, also known as NR2E1, is a critical transcription factor governing the fate of neural stem cells (NSCs). Its role in maintaining the self-renewal and proliferative capacity of these progenitor cells is paramount for both embryonic development and adult neurogenesis. Dysregulation of TLX has been implicated in a range of neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms by which TLX drives NSC proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The Core Mechanism: How TLX Fuels Neural Stem Cell Proliferation

TLX is a master regulator that orchestrates a complex network of gene expression to sustain NSC proliferation and prevent premature differentiation.[1] Its primary function is to maintain NSCs in an undifferentiated, self-renewing state.[1] TLX-null neural cells isolated from adult mutant mice are non-proliferative and fail to self-renew; however, ectopic expression of TLX can rescue this proliferative capacity.[1] TLX achieves this through both transcriptional repression and activation of key target genes.

Transcriptional Repression of Cell Cycle Inhibitors

A fundamental mechanism by which TLX promotes proliferation is through the direct repression of cell cycle inhibitors, most notably p21 (Cdkn1a) and Pten.

-

p21 (Cdkn1a) : This cyclin-dependent kinase inhibitor is a potent negative regulator of the cell cycle. TLX recruits histone deacetylases (HDACs), specifically HDAC3 and HDAC5, to the promoter of the p21 gene, leading to its transcriptional repression.[2] This action is crucial for allowing NSCs to progress through the cell cycle. The upregulation of p21 is significantly observed in TLX-null stem cells.[3]

-

Pten : The tumor suppressor gene Pten acts as a brake on cell proliferation. TLX directly binds to the Pten promoter and represses its expression, thereby promoting NSC proliferation. Loss of TLX leads to a significant upregulation of Pten expression in cultured adult NSCs.

Activation of Pro-Proliferative Signaling Pathways

In addition to repressing inhibitors, TLX also actively promotes proliferation by activating key signaling pathways.

-

Wnt/β-catenin Signaling : TLX activates the canonical Wnt/β-catenin pathway, which is a well-established driver of stem cell self-renewal. TLX directly activates the expression of Wnt7a, a key ligand in this pathway. The activation of this pathway can rescue the proliferation defects observed in TLX-deficient NSCs.

-

BMP-SMAD Signaling : TLX modulates the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway. It directly binds to the enhancer region of Bmp4 to suppress its expression. While BMPs have complex roles, this interaction highlights TLX's function in fine-tuning signaling environments to favor proliferation over differentiation.

Quantitative Data on TLX Function in NSC Proliferation

The following tables summarize key quantitative findings from studies investigating the role of TLX in neural stem cell proliferation.

Table 1: Effects of TLX Deletion on Neural Stem Cell Proliferation Markers

| Marker | Model System | Age | Region | Effect of TLX Deletion | Fold Change/Percentage Decrease | Reference |

| Ki67+ cells | Tlx-null mice | Postnatal Day 7 | Dentate Gyrus | Decreased Proliferation | >8-fold decrease | |

| Ki67+ cells | Tlx-null mice | Postnatal Day 21 | Dentate Gyrus | Decreased Proliferation | ~15-fold decrease (from 10.8% to 0.7%) | |

| BrdU+ cells | E14.5 Tlx-/- mice | Embryonic Day 14.5 | Ventricular Zone | Decreased Proliferation | Significant decrease |

Table 2: Regulation of Target Gene Expression by TLX

| Target Gene | Regulation by TLX | Experimental System | Quantitative Change upon TLX modulation | Reference |

| p21 (Cdkn1a) | Repression | Cultured adult Tlxflox/LacZ NSCs | Significant upregulation upon inducible deletion | |

| Pten | Repression | Cultured adult CMV-Cre-ER; Tlx f/f mice | Significant upregulation upon tamoxifen-induced deletion | |

| Wnt7a | Activation | Adult wild-type and Tlx mutant mice brains | Identified as a direct target in gene profiling analysis | |

| Bmp4 | Repression | Nestin-positive cells from Tlx-/- mice | Markedly upregulated |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the molecular interactions and methodologies.

References

- 1. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan nuclear receptor TLX recruits histone deacetylases to repress transcription and regulate neural stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Postnatal Neural Stem Cells Requires Nuclear Receptor TLX - PMC [pmc.ncbi.nlm.nih.gov]

Investigating TLX as a Therapeutic Target for Neurodegeneration: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The orphan nuclear receptor TLX (NR2E1) has emerged as a critical regulator of neural stem cell (NSC) maintenance and neurogenesis, positioning it as a promising therapeutic target for neurodegenerative diseases. TLX orchestrates a complex network of gene expression that governs the delicate balance between NSC self-renewal and differentiation. Its primary role in maintaining a proliferative, undifferentiated state in NSCs suggests that modulating its activity could offer a novel strategy to replenish neuronal populations lost in diseases such as Alzheimer's, Parkinson's, and Huntington's. This guide provides a comprehensive overview of TLX's function, its associated signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction to TLX (NR2E1)

TLX, a member of the nuclear receptor superfamily, is a transcription factor predominantly expressed in the neurogenic niches of the adult brain, namely the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus.[1] As an orphan nuclear receptor, its endogenous ligand has not yet been definitively identified, though several synthetic and natural compounds have been shown to modulate its activity.[2] TLX plays an indispensable role in maintaining the self-renewal and undifferentiated state of adult NSCs.[1][3] Dysregulation of TLX expression or function has been implicated in various neurological disorders, making it an attractive target for therapeutic intervention.[3]

TLX Signaling Pathways

TLX functions primarily as a transcriptional repressor, although it can also act as an activator for certain target genes. Its regulatory effects are mediated through direct binding to specific DNA sequences in the promoter regions of its target genes and through interactions with various co-regulators.

Repression of Cell Cycle Inhibitors

A key mechanism by which TLX promotes NSC proliferation is through the direct transcriptional repression of cell cycle inhibitors, most notably p21 (CDKN1A) and PTEN . By suppressing the expression of these genes, TLX facilitates cell cycle progression and prevents premature differentiation of NSCs.

Activation of the Wnt/β-catenin Pathway

In addition to its repressive functions, TLX has been shown to activate the Wnt/β-catenin signaling pathway by directly upregulating the expression of Wnt7a . The Wnt/β-catenin pathway is a well-established regulator of stem cell self-renewal and proliferation. This activation represents a parallel mechanism through which TLX maintains the NSC pool.

Quantitative Data on TLX in Neurogenesis and Neurodegeneration

While direct quantitative data on TLX expression in specific neurodegenerative diseases remains an active area of research, studies in rodent models have provided valuable insights into the effects of TLX modulation on neurogenesis and cognitive function.

| Model System | Manipulation | Key Quantitative Findings | Reference |

| Adult Wild-Type Mice | Lentiviral overexpression of TLX in the dentate gyrus | Significant increase in the percentage of BrdU+GFP+ cells among total GFP+ cells. | |

| TLX Transgenic Mice (nestin promoter) | TLX overexpression in neural precursors | Increased numbers of BrdU+NeuN+ newborn neurons in the hippocampus. | |

| 23-month-old mice | - | Percentages of p21 high cells varied from 1.5% to 10% across different tissues. | |

| Parkinson's Disease human substantia nigra | - | Proteomic analysis identified 44 proteins with altered expression, though TLX was not specifically mentioned. | |

| Huntington's Disease R6/2 mouse model | - | Microarray analysis of striatal tissue revealed altered expression of 170 ESTs. | |

| Alzheimer's Disease human brain tissue | - | RNA-seq studies have identified differentially expressed genes, but data on NR2E1 is not consistently reported. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of TLX.

Chromatin Immunoprecipitation (ChIP) for TLX

This protocol is designed to identify the genomic binding sites of TLX in neural stem cells.

Workflow:

Detailed Steps:

-

Cell Culture and Crosslinking: Culture neural stem cells to ~80-90% confluency. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors. Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to TLX. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., p21, PTEN) or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Western Blot for TLX Protein Quantification

This protocol describes the detection and quantification of TLX protein levels in brain tissue lysates.

Workflow:

Detailed Steps:

-

Protein Extraction: Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for TLX overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Quantification: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imager or X-ray film. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

AAV-mediated TLX Overexpression in the Mouse Hippocampus

This protocol details the stereotaxic injection of an adeno-associated virus (AAV) vector to overexpress TLX in the hippocampus of adult mice.

Workflow:

Detailed Steps:

-

Vector Preparation: Produce high-titer AAV vectors carrying the TLX gene under a neuron-specific promoter (e.g., Synapsin or CaMKII) and a reporter gene (e.g., GFP). A control vector expressing only the reporter gene should also be prepared.

-

Animal Preparation and Anesthesia: Anesthetize an adult mouse using isoflurane or a ketamine/xylazine cocktail. Place the mouse in a stereotaxic frame and ensure the head is level.

-

Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma and lambda landmarks. Drill a small burr hole over the target injection site in the hippocampus (e.g., AP: -2.0 mm, ML: ±1.5 mm, DV: -2.0 mm from bregma).

-

Microinjection: Slowly lower a microinjection needle to the target depth. Infuse the AAV vector at a slow, controlled rate (e.g., 0.1 µL/min) for a total volume of 1-2 µL. Leave the needle in place for 5-10 minutes after injection to allow for diffusion before slowly withdrawing it.

-

Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal until it has fully recovered from anesthesia. Allow several weeks for transgene expression before subsequent behavioral or histological analysis.

Behavioral Testing: Rotarod Test

The Rotarod test is used to assess motor coordination and balance, which can be impaired in mouse models of neurodegenerative diseases like Parkinson's disease.

Detailed Steps:

-

Apparatus: Use a commercially available rotarod apparatus with a rotating rod that can be set to a constant speed or an accelerating speed.

-

Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes before the first session. Train the mice on the rotarod at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes) for 2-3 consecutive days. This reduces anxiety and teaches the mice the task.

-

Testing: On the test day, place the mouse on the rod and start the acceleration protocol (e.g., from 4 to 40 RPM over 5 minutes). Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or passively rotates with the rod for two consecutive turns.

-

Data Analysis: Perform multiple trials per mouse with an inter-trial interval of at least 15 minutes. The average latency to fall across trials is used as the measure of motor coordination. Compare the performance of TLX-manipulated mice to control groups.

Conclusion and Future Directions

The orphan nuclear receptor TLX stands as a compelling therapeutic target for neurodegenerative diseases due to its central role in regulating adult neurogenesis. The ability of TLX to maintain a pool of proliferative neural stem cells offers the potential to replace neurons lost to disease processes. Preclinical studies demonstrating that TLX overexpression can enhance neurogenesis and improve cognitive function provide a strong rationale for further investigation.

Future research should focus on:

-

Elucidating the precise role of TLX in specific neurodegenerative diseases: Quantitative analysis of TLX expression and activity in animal models of Alzheimer's, Parkinson's, and Huntington's disease is crucial.

-

Developing selective TLX modulators: The identification and optimization of small molecules that can safely and effectively modulate TLX activity in the brain will be a critical step towards clinical translation.

-

Investigating the long-term effects of TLX manipulation: Thorough assessment of the safety and efficacy of sustained TLX activation or inhibition is necessary to ensure that therapeutic interventions do not have unintended consequences, such as tumorigenesis.

By addressing these key areas, the scientific community can move closer to harnessing the therapeutic potential of TLX for the treatment of devastating neurodegenerative disorders.

References

The Role of TLX Agonists in Adult Neurogenesis: A Technical Guide

Disclaimer: The specific compound "TLX agonist 1" was not identified in publicly available scientific literature. This guide will therefore focus on the principles of TLX agonism and utilize data from well-characterized synthetic TLX agonists as representative examples to fulfill the technical requirements of this document.

Introduction

The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell (NSC) homeostasis and a promising therapeutic target for neurodegenerative diseases.[1][2] TLX is predominantly expressed in the neurogenic niches of the adult brain, the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus, where it maintains NSCs in a proliferative and undifferentiated state.[3][4] The discovery of endogenous and synthetic ligands for TLX has paved the way for the development of agonists that can pharmacologically modulate adult neurogenesis, offering potential for cognitive enhancement and neural repair.[5] This technical guide provides an in-depth overview of the role of TLX agonists in adult neurogenesis, detailing their mechanism of action, experimental validation, and relevant protocols for researchers in neuroscience and drug development.

TLX Signaling in Adult Neurogenesis

TLX functions primarily as a transcriptional repressor, controlling a genetic network that governs NSC proliferation and differentiation. Upon ligand binding, TLX modulates the expression of key target genes to maintain the NSC pool.

Key Signaling Pathways:

-

Repression of Cell Cycle Inhibitors: TLX represses the expression of cyclin-dependent kinase inhibitors such as Cdkn1a (p21) and Cdkn1c (p57), as well as genes downstream of the p53 tumor suppressor pathway. This repression is crucial for allowing NSCs to progress through the cell cycle.

-

Inhibition of Pro-differentiation Factors: TLX suppresses the expression of genes that promote differentiation, thereby maintaining the "stemness" of the NSC population.

-

Regulation of the Pten-Cyclin D1 Pathway: TLX directly represses the tumor suppressor gene Pten. By inhibiting PTEN, TLX promotes the G0 to G1 cell cycle transition, a key step in NSC proliferation.

-

Activation of Wnt/β-catenin Signaling: TLX can activate the Wnt/β-catenin signaling pathway, which is known to promote NSC self-renewal and proliferation.

Below is a diagram illustrating the core TLX signaling pathway in neural stem cells.

Caption: TLX signaling pathway in neural stem cells.

Quantitative Data on Synthetic TLX Agonists

Several synthetic TLX agonists have been developed and characterized for their potency, binding affinity, and selectivity. The following tables summarize key quantitative data for some of these compounds, which serve as examples of "this compound".

Table 1: Potency of Synthetic TLX Agonists in a Gal4-TLX Reporter Gene Assay

| Compound ID | EC50 (nM) | Emax (%) | Reference |

| 4 | 230 | 100 | |

| 23 | 110 | 110 | |

| 31 | 40 | 100 | |

| 34 | 70 | 110 |

EC50: Half-maximal effective concentration. Emax: Maximum efficacy.

Table 2: Binding Affinity of Synthetic TLX Agonists to the TLX Ligand-Binding Domain (LBD)

| Compound ID | Kd (nM) | Method | Reference |

| 31 | 40 | ITC | |

| 34 | 50 | ITC |

Kd: Dissociation constant. ITC: Isothermal Titration Calorimetry.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of TLX agonists on adult neurogenesis.

Neurosphere Assay for NSC Self-Renewal and Proliferation

This in vitro assay is used to assess the ability of a TLX agonist to promote the self-renewal and proliferation of NSCs.

Materials:

-

Adult mouse brain tissue (hippocampus or SVZ)

-

Dissection medium (e.g., Hibernate-A)

-

Enzymatic dissociation solution (e.g., Accutase or Trypsin/EDTA)

-

Neurosphere growth medium: Neurobasal-A medium supplemented with B27, GlutaMAX, Penicillin/Streptomycin, EGF (20 ng/mL), and bFGF (20 ng/mL)

-

TLX agonist (dissolved in a suitable vehicle, e.g., DMSO)

-

Vehicle control

-

6-well or 48-well culture plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Tissue Dissection and Dissociation:

-

Aseptically dissect the neurogenic region (SGZ of the hippocampus or SVZ of the lateral ventricles) from an adult mouse brain.

-

Mince the tissue into small pieces and incubate in an enzymatic dissociation solution at 37°C for 15-20 minutes to obtain a single-cell suspension.

-

Neutralize the enzyme and centrifuge the cell suspension to pellet the cells.

-

-

Cell Plating and Treatment:

-

Resuspend the cell pellet in pre-warmed neurosphere growth medium.

-

Perform a cell count and plate the cells at a clonal density (e.g., 5,000-10,000 cells/mL) in a non-adherent culture plate.

-

Add the TLX agonist at various concentrations to the respective wells. Include a vehicle-only control.

-

-

Neurosphere Formation and Analysis:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-10 days.

-

After the incubation period, count the number of neurospheres formed in each well using a light microscope.

-

Measure the diameter of the neurospheres to assess their size.

-

An increase in the number and size of neurospheres in the TLX agonist-treated wells compared to the control indicates enhanced NSC proliferation and self-renewal.

-

-

Secondary Neurosphere Formation (Self-Renewal Assay):

-

Collect the primary neurospheres, dissociate them into single cells, and re-plate them under the same conditions to assess self-renewal capacity.

-

In Vivo BrdU Labeling for Cell Proliferation

This method is used to label and quantify proliferating cells in the adult brain following administration of a TLX agonist.

Materials:

-

Adult mice

-

TLX agonist

-

Vehicle control

-

5-bromo-2'-deoxyuridine (BrdU) solution (sterile, for injection)

-

Anesthetic

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Cryostat or vibratome

-

Microscope slides

-

Immunohistochemistry reagents:

-

Primary antibody against BrdU

-

Primary antibody against neuronal markers (e.g., NeuN for mature neurons, Doublecortin for immature neurons)

-

Fluorescently labeled secondary antibodies

-

DNA denaturation solution (e.g., 2N HCl)

-

Blocking solution

-

Mounting medium with DAPI

-

Procedure:

-

Animal Treatment:

-

Administer the TLX agonist to adult mice via a suitable route (e.g., intraperitoneal injection, oral gavage) for a predetermined duration. A control group should receive the vehicle.

-

-

BrdU Administration:

-

Towards the end of the treatment period, administer BrdU to the mice via intraperitoneal injection (e.g., 50-100 mg/kg). Multiple injections can be given to label a larger cohort of proliferating cells.

-

-

Tissue Collection and Preparation:

-

After a designated survival period (e.g., 24 hours for proliferation, or several weeks for cell fate analysis), deeply anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde.

-

Cryoprotect the brains in a sucrose solution and section them using a cryostat or vibratome.

-

-

Immunohistochemistry:

-

Mount the brain sections on microscope slides.

-

Perform antigen retrieval and DNA denaturation by incubating the sections in 2N HCl.

-

Block non-specific antibody binding and incubate the sections with the primary anti-BrdU antibody and a primary antibody for a cell-type-specific marker.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstain with DAPI to visualize cell nuclei and mount the coverslips.

-

-

Microscopy and Quantification:

-

Image the stained sections using a fluorescence or confocal microscope.

-

Quantify the number of BrdU-positive cells in the SGZ and SVZ to assess cell proliferation.

-

Quantify the number of cells co-labeled with BrdU and a neuronal marker to determine the rate of neurogenesis.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating a novel TLX agonist.

Caption: A typical experimental workflow for TLX agonist evaluation.

Conclusion

TLX agonists represent a promising class of molecules for stimulating adult neurogenesis. By activating the TLX receptor, these compounds can enhance the proliferation and self-renewal of neural stem cells, potentially leading to new therapeutic strategies for a range of neurological disorders characterized by impaired neurogenesis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and develop novel TLX-targeting therapeutics. Further research into the long-term effects and safety of TLX agonists will be crucial for their translation to clinical applications.

References

The Structural Biology of the TLX Ligand-Binding Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orphan nuclear receptor TLX (NR2E1) is a crucial transcription factor governing the self-renewal and proliferation of neural stem cells (NSCs).[1] Its dysregulation is implicated in various neurological disorders and malignancies, particularly glioblastoma, making it a compelling therapeutic target.[2][3] Central to its function is the ligand-binding domain (LBD), a dynamic molecular hub that integrates cellular signals to modulate gene expression. This technical guide provides an in-depth exploration of the structural biology of the TLX LBD, offering a comprehensive resource for researchers and drug development professionals.

Structural Architecture of the TLX Ligand-Binding Domain

The TLX LBD, like other nuclear receptors, adopts a canonical α-helical sandwich fold. However, it possesses unique structural features that distinguish it from classical ligand-activated receptors.

1.1. The Auto-Repressed Conformation

Crystal structures of the human and insect TLX LBD have revealed an "auto-repressed" conformation in its ligand-unbound (apo) state.[4] In this conformation, the C-terminal helix (H12), also known as the activation function-2 (AF-2) helix, folds into the coactivator-binding groove.[4] This intramolecular interaction precludes the recruitment of coactivators, thereby maintaining TLX in a transcriptionally repressive state. This auto-repressed state is a key feature of the repressor class of orphan nuclear receptors.

1.2. A Novel Co-repressor Binding Pocket

Unexpectedly, the auto-repressed conformation of H12, in conjunction with residues from helix H3, forms a novel binding pocket. This pocket specifically accommodates a conserved peptide motif, termed the Atro box, found in Atrophin co-repressors. The interaction with Atrophin is essential for the repressive activity of TLX.

1.3. Absence of N-terminal Helices

A notable feature of the TLX LBD is the absence of the N-terminal helices α1 and α2, which are present in many other nuclear receptor LBDs. This structural distinction contributes to an enlarged, open ligand-binding pocket, suggesting that TLX may be receptive to a diverse range of chemical scaffolds.

Ligands of the TLX Ligand-Binding Domain

Despite its designation as an orphan receptor, several molecules have been identified that directly bind to the TLX LBD and modulate its activity.

2.1. Synthetic Ligands

High-throughput screening has led to the discovery of several synthetic small molecules that act as TLX modulators. These include compounds that enhance its repressive activity.

2.2. Potential Endogenous Ligands

Recent studies have identified potential endogenous ligands for TLX, suggesting that its activity may be regulated by physiological small molecules. Oleic acid, a monounsaturated fatty acid, has been shown to bind to the TLX LBD and trigger hippocampal neurogenesis. Additionally, natural and synthetic retinoids have been demonstrated to function as TLX ligands, capable of either activating or inhibiting its transcriptional repressor activity.

Quantitative Ligand-Binding Data

The following table summarizes the available quantitative data for the binding of various ligands to the TLX LBD.

| Ligand | Ligand Type | Assay Type | Parameter | Value | Reference |

| Oleic Acid | Endogenous | Biolayer Interferometry (BLI) | KD | 7.3 µM | |

| Amplified Luminescent Proximity Homogeneous Assay (ALPHA) | EC50 (vs. Atrophin) | 19.3 µM | |||

| ALPHA | EC50 (vs. NCOA1) | 59.8 µM | |||

| Homogeneous Time-Resolved Fluorescence (HTRF) | EC50 (vs. Coactivator) | 39.3 µM | |||

| Atrophin peptide | Co-repressor | Biolayer Interferometry (BLI) | KD | 14.2 µM | |

| NCOA1-II peptide | Co-activator | Competition Assay | EC50 | 6.0 µM | |

| NCOA3 peptide | Co-activator | Competition Assay | EC50 | 3.3 µM |

Note: Ki (inhibition constant), Kd (dissociation constant), IC50 (half-maximal inhibitory concentration), and EC50 (half-maximal effective concentration) are all measures of the potency of a ligand. Lower values generally indicate a higher affinity or potency.

Key Signaling Pathways Involving TLX

TLX functions as a master regulator of gene expression in neural stem cells and in the context of diseases like glioblastoma. It exerts its influence through several key signaling pathways.

4.1. Wnt/β-catenin Signaling

TLX can activate the canonical Wnt/β-catenin pathway, a critical regulator of NSC proliferation and self-renewal. TLX directly activates the expression of Wnt7a. The Wnt pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin, which then associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation.

4.2. p53 Signaling and Cell Cycle Control

TLX plays a critical role in controlling the activation and proliferation of postnatal NSCs by interacting with the p53 signaling pathway. TLX directly represses the transcription of the tumor suppressor genes PTEN and the cyclin-dependent kinase inhibitor p21 (CDKN1A). By repressing these key cell cycle inhibitors, TLX promotes NSC proliferation.

4.3. BMP-SMAD Signaling

TLX modulates the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway to control the timing of astrogenesis. TLX directly binds to the enhancer region of Bmp4 to suppress its expression in NSCs. This regulation ensures a proper balance between neurogenesis and astrogenesis during brain development.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structural and functional aspects of the TLX LBD.

5.1. Recombinant Human TLX LBD Expression and Purification for Crystallography

This protocol is adapted from methodologies described for the crystallization of the TLX LBD.

Detailed Steps:

-

Expression: The human TLX LBD (residues 182-385) is cloned into a bacterial expression vector. The construct is transformed into E. coli cells, which are grown to a suitable density before protein expression is induced with IPTG at a low temperature to enhance protein solubility.

-

Purification: Cells are harvested and lysed. The soluble fraction containing the His-tagged TLX LBD is purified using nickel-affinity chromatography. The affinity tag is then cleaved, and the protein is further purified by size-exclusion chromatography to ensure homogeneity.

-

Crystallization: The purified TLX LBD is concentrated and incubated with a synthetic peptide corresponding to the Atro box of Atrophin to stabilize the complex. Crystallization is attempted using vapor diffusion methods, screening a variety of conditions. Once initial crystals are obtained, conditions are optimized to produce crystals suitable for X-ray diffraction analysis.

5.2. Isothermal Titration Calorimetry (ITC) for Ligand Binding Analysis

ITC is a powerful technique to directly measure the thermodynamic parameters of ligand binding. This protocol is a general guideline that should be optimized for each specific TLX LBD-ligand interaction.

Detailed Steps:

-

Sample Preparation: Highly pure TLX LBD and the ligand of interest are prepared in an identical, well-buffered solution to minimize heats of dilution. Accurate concentration determination is crucial for reliable results.

-

ITC Experiment: The TLX LBD solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small, precise injections of the ligand are made into the protein solution, and the resulting heat changes are measured.

-

Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a mathematical model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

5.3. Luciferase Reporter Assay for TLX Transcriptional Activity

This assay is used to quantify the transcriptional activity of TLX in a cellular context and to assess the effect of potential ligands.

Detailed Steps:

-

Cell Transfection: A suitable cell line is co-transfected with three plasmids: an expression vector for a fusion protein of the Gal4 DNA-binding domain and the TLX LBD, a reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence, and a control plasmid expressing Renilla luciferase for normalization.

-

Ligand Treatment: The transfected cells are treated with the compound of interest at various concentrations.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer. The firefly luciferase activity, which reflects the transcriptional activity of the Gal4-TLX LBD fusion protein, is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

The structural and functional characterization of the TLX ligand-binding domain has provided significant insights into its role as a key regulator of neural stem cell biology and a potential therapeutic target. The auto-repressed conformation and the unique co-repressor binding site highlight the intricate mechanisms governing its transcriptional repressive function. The identification of both synthetic and potential endogenous ligands opens up exciting avenues for the development of novel therapeutics to modulate TLX activity in various disease contexts. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of TLX signaling and translating this knowledge into clinical applications.

References

- 1. Structural basis for corepressor assembly by the orphan nuclear receptor TLX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 4. Oleic acid is an endogenous ligand of TLX/NR2E1 that triggers hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Deorphanization of the TLX Nuclear Receptor: Endogenous Ligands and Signaling Pathways

The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell proliferation and differentiation, making it a significant therapeutic target for neurological disorders and cancers.[1][2] For years, the absence of a known endogenous ligand hindered a complete understanding of its regulatory mechanisms and therapeutic modulation.[1][3] This technical guide provides a comprehensive overview of the key findings in the identification of endogenous ligands for TLX, detailing the experimental methodologies employed and the elucidated signaling pathways.

Identified Endogenous Ligands for TLX

Recent breakthroughs have led to the deorphanization of TLX, with several endogenous molecules identified as potential ligands. This section summarizes these findings, with quantitative data presented for comparative analysis.

1.1. Oleic Acid: A Key Endogenous Agonist

A pivotal study identified oleic acid, an 18:1ω9 monounsaturated fatty acid, as a bona fide endogenous ligand for TLX.[3] This discovery has significant implications, linking cellular metabolism to neural stem cell regulation.

Table 1: Quantitative Data for Oleic Acid Interaction with TLX

| Parameter | Value | Experimental Method | Reference |

| Binding Affinity (Kd) | ~2.4 µM | Microscale Thermophoresis (MST) | |

| EC50 for Coactivator Recruitment | ~5 µM | Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) | |

| EC50 for Transcriptional Activation | ~10 µM | Luciferase Reporter Assay |

1.2. Retinoids: A Class of Natural Ligands

Natural and synthetic retinoids have also been identified as functional ligands for TLX, modulating its transcriptional repressor activity. This connects TLX to the well-established retinoid signaling pathways crucial for development and homeostasis.

Table 2: Quantitative Data for Retinoid Interaction with TLX

| Ligand | Effect on TLX Activity | IC50 / EC50 | Experimental Method | Reference |

| All-trans retinaldehyde (retinal) | Modulator | Not specified | Not specified | |

| 11-cis retinaldehyde (retinal) | Modulator | Not specified | Not specified | |

| Synthetic Retinoid (unspecified) | Agonist | Not specified | Not specified | |

| Synthetic Retinoid (unspecified) | Inverse Agonist | Not specified | Not specified |

Experimental Protocols for Ligand Identification and Validation

The identification of TLX ligands has relied on a combination of sophisticated biophysical and cell-based assays. This section outlines the core methodologies.

2.1. Ligand Screening and Binding Assays

A variety of techniques have been employed to screen for and quantify the binding of potential ligands to the TLX ligand-binding domain (LBD).

-

High-Throughput Screening (HTS): A common initial step involves screening large libraries of compounds to identify potential binders.

-

Microscale Thermophoresis (MST): This technique measures the movement of molecules in a temperature gradient to determine binding affinities between a protein (TLX LBD) and a ligand. It is a solution-based method that requires minimal sample consumption.

-

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen): This bead-based assay is used to study biomolecular interactions. In the context of TLX, it can be configured to measure the ligand-dependent recruitment of co-activator or co-repressor proteins to the TLX LBD.

2.2. Functional Assays

Functional assays are crucial to determine the effect of ligand binding on TLX's transcriptional activity.

-

Luciferase Reporter Assays: This is a widely used cell-based assay to measure the transcriptional activity of a receptor. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing TLX response elements. Cells are transfected with this construct along with a TLX expression vector. Changes in luciferase activity upon treatment with a candidate ligand indicate whether the ligand acts as an agonist or antagonist.

-

Co-regulator Recruitment Assays: These assays, such as AlphaScreen, directly measure the ability of a ligand-bound receptor to recruit co-activator or co-repressor proteins, which is a key step in transcriptional regulation.

Workflow for TLX Ligand Identification

Workflow for identifying and validating TLX ligands.

TLX Signaling Pathways

TLX functions as a transcriptional regulator, influencing several key signaling pathways involved in neurogenesis and cell cycle control.

3.1. Ligand-Mediated Transcriptional Regulation

In its un-liganded state, TLX often acts as a transcriptional repressor by recruiting co-repressor complexes. The binding of an agonist, such as oleic acid, induces a conformational change in the TLX LBD. This leads to the dissociation of co-repressors and the recruitment of co-activators, switching TLX to a transcriptional activator.

Ligand-dependent switch in TLX transcriptional activity.

3.2. Interaction with Key Signaling Pathways

TLX has been shown to interact with and modulate several critical signaling pathways:

-

Wnt/β-catenin Pathway: TLX can activate the Wnt/β-catenin signaling pathway, which is essential for neural stem cell self-renewal. TLX directly activates the expression of Wnt7a.

-

BMP Signaling: TLX has been reported to interact with BMP signaling, for instance by relieving the repression of Pax2 expression in retinal astrocytes.

-

EGFR Signaling: In the adult brain, TLX can promote EGFR signaling in the subventricular zone.

References

- 1. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLX—Its Emerging Role for Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleic acid is an endogenous ligand of TLX/NR2E1 that triggers hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TLX Agonist 1 in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell (NSC) proliferation and differentiation, making it a promising therapeutic target for neurodegenerative diseases and regenerative medicine. TLX activation promotes the self-renewal of NSCs and inhibits their premature differentiation into mature neurons or glial cells. TLX Agonist 1 (also known as ccrp2) is a small molecule modulator of TLX with an EC50 of 1µM and a Kd of 650 nM. These application notes provide a comprehensive protocol for the utilization of this compound in primary neuron cultures to study its effects on neuronal proliferation, apoptosis, and associated signaling pathways.

Data Presentation